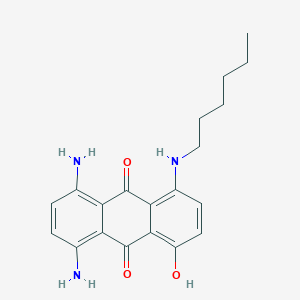
1,4-Diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family This compound is characterized by its unique structure, which includes amino and hydroxy functional groups attached to an anthracene backbone
Preparation Methods
The synthesis of 1,4-Diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione typically involves multiple steps. One common method includes the reduction of 1,4-diamino-5,8-dihydroxyanthraquinone using sodium dithionite (Na2S2O4) and sodium hydroxide (NaOH) in water to obtain the leuco derivative. This intermediate is then condensed with hexylamine under controlled conditions to yield the desired product .
Industrial production methods often involve large-scale reactions using similar reagents but optimized for higher yields and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1,4-Diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of quinone derivatives.
Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding hydroquinone form.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.
Scientific Research Applications
1,4-Diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various dyes and pigments due to its vibrant color and stability.
Biology: The compound is studied for its potential as a fluorescent probe in biological imaging, helping to visualize cellular structures and processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 1,4-Diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cellular metabolism, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
1,4-Diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
1,4-Diamino-5,8-dihydroxyanthraquinone: Known for its use in dye synthesis and as a precursor for other complex molecules.
1,5-Diamino-4,8-dihydroxyanthraquinone: Studied for its potential biological activities and applications in material science.
1,4-Diaminoanthraquinone: Commonly used in the production of dyes and pigments, with applications in textile and printing industries.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
143353-20-2 |
|---|---|
Molecular Formula |
C20H23N3O3 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
1,4-diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H23N3O3/c1-2-3-4-5-10-23-13-8-9-14(24)18-17(13)19(25)15-11(21)6-7-12(22)16(15)20(18)26/h6-9,23-24H,2-5,10,21-22H2,1H3 |
InChI Key |
XHDUELLWEKPXNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



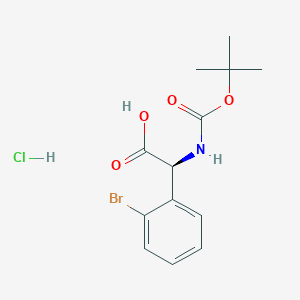
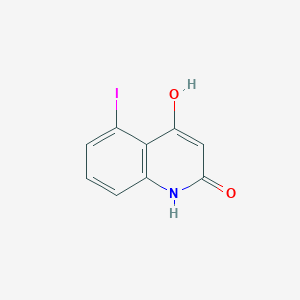
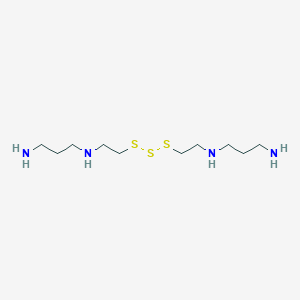
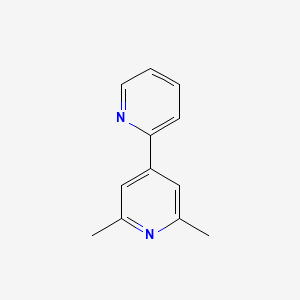
![[2,2'-Bipyridine]-5,5'-dicarboxamide](/img/structure/B13137424.png)
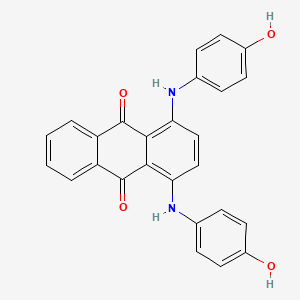
![tert-butyl (3S,3aS,6aS)-3-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B13137429.png)

![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine](/img/structure/B13137433.png)

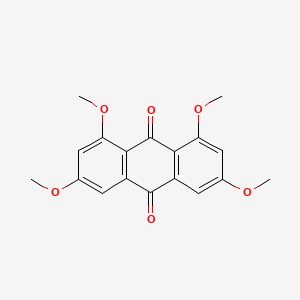

![4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B13137471.png)
